Octachlorobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octachlorobiphenylene is a polychlorinated biphenylene compound with the chemical formula C12H2Cl8 It is a highly chlorinated derivative of biphenylene, characterized by the presence of eight chlorine atoms attached to the biphenylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Octachlorobiphenylene can be synthesized through the chlorination of biphenylene. One common method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out under controlled conditions, with the biphenylene substrate being exposed to UV light to facilitate the chlorination process . The reaction mixture is then subjected to purification steps, such as liquid chromatography, to isolate the desired this compound product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated biphenylene oxides.
Reduction: Reduction reactions can be carried out to remove chlorine atoms, resulting in less chlorinated biphenylene derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated biphenylene derivatives, such as tetrachlorobiphenylene and hexachlorobiphenylene, depending on the extent of the reaction.
Scientific Research Applications
Octachlorobiphenylene has several scientific research applications:
Environmental Monitoring: It is used as a marker compound to track polychlorinated biphenylene contamination in air, water, soil, and sediment samples.
Toxicological Studies: Researchers study its potential effects on biological systems, including its interactions with cellular processes and hormonal functions.
Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying polychlorinated biphenylenes in environmental and biological samples.
Mechanism of Action
The mechanism of action of octachlorobiphenylene involves its interaction with cellular components and enzymes. Due to its high chlorine content, it can disrupt cellular processes by interfering with membrane integrity and enzyme function. The exact molecular targets and pathways involved are still under investigation, but it is known to affect hormonal functions and potentially contribute to the development of diseases.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorobiphenylene: A less chlorinated derivative with four chlorine atoms.
Hexachlorobiphenylene: A derivative with six chlorine atoms.
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Uniqueness
Octachlorobiphenylene is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its less chlorinated counterparts. Its high chlorine content makes it more resistant to degradation and more persistent in the environment, which is a significant factor in its use as a marker compound for environmental monitoring .
Properties
CAS No. |
7090-45-1 |
---|---|
Molecular Formula |
C12Cl8 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octachlorobiphenylene |
InChI |
InChI=1S/C12Cl8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 |
InChI Key |
JXNBEAAYOKCGFR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.